2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20403436
InChI: InChI=1S/C10H8F2O2/c1-2-7-9(13)5-3-4-6(11)8(12)10(5)14-7/h3-4,7H,2H2,1H3
SMILES:
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol

2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC20403436

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one -

Specification

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
IUPAC Name 2-ethyl-6,7-difluoro-1-benzofuran-3-one
Standard InChI InChI=1S/C10H8F2O2/c1-2-7-9(13)5-3-4-6(11)8(12)10(5)14-7/h3-4,7H,2H2,1H3
Standard InChI Key QSTJKUOMXYVZLM-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)C2=C(O1)C(=C(C=C2)F)F

Introduction

2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. It features a unique structure with an ethyl group at the 2 position, two fluorine atoms at positions 6 and 7, and a carbonyl group at the 3 position of the dihydrobenzofuran ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, including reactions that introduce the ethyl and fluorine substituents. The compound can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, under controlled conditions to ensure selectivity and yield.

Comparison with Related Compounds

CompoundStructural FeaturesUnique Aspects
6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-oneMethyl instead of ethyl, similar fluorine positionsDifferent lipophilicity and reactivity
2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuranEthyl group, different fluorine positionsVariations in biological activity due to fluorine placement
2,3-DihydrobenzofuranParent compound without substituentsUsed as a starting material for derivatives

Applications and Future Directions

2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one has potential applications in medicinal chemistry due to its unique structure and potential biological activities. Further research is needed to elucidate its precise mechanisms of action and therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator